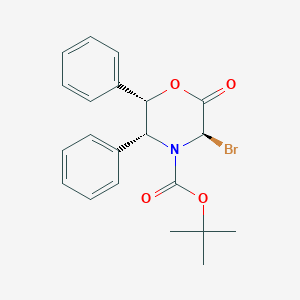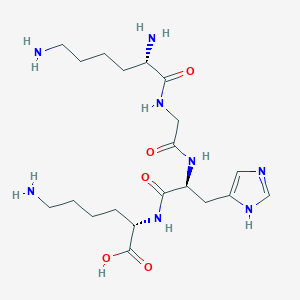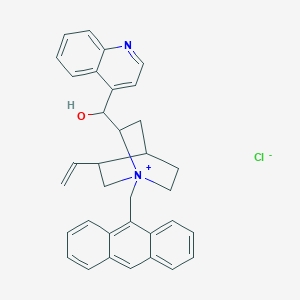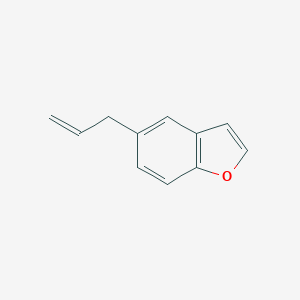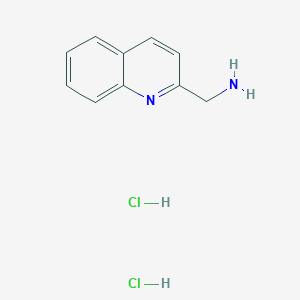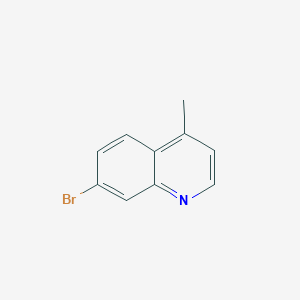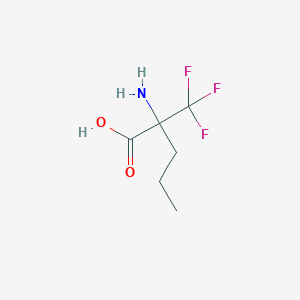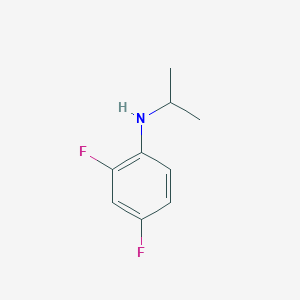
2,4-Difluoro-N-isopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-isopropylaniline is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2,4-Difluoro-N-isopropylaniline involves the reaction of 2,4-difluoroaniline with an isopropyl halide . This reaction is carried out in the absence of any solvent or in the presence of a high-boiling solvent under normal or higher pressures at temperatures greater than or equal to 80°C .Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-N-isopropylaniline is characterized by the presence of a benzene ring substituted with two fluorine atoms and an isopropylamine group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 2,4-Difluoro-N-isopropylaniline is the alkylation of 2,4-difluoroaniline with an isopropyl halide . The reaction proceeds almost quantitatively, and the target substance becomes a salt of hydrohalic acid generated by elimination of halogen of the halide used, and almost no side reaction occurs .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
2,4-Difluoro-N-isopropylaniline, while not directly mentioned, relates closely to compounds used in synthesis and catalysis. For example, new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes have been synthesized and shown to be highly active catalysts in Suzuki coupling and Heck reactions, providing a pathway to biphenyls and stilbenes. This illustrates the utility of isopropylaniline derivatives in facilitating important types of chemical reactions (Aydemir et al., 2009).
Material Science
In material science, derivatives of N-isopropylaniline, such as those involved in the synthesis of copolymers, have demonstrated significant effects on the electrochemical, thermal, and electrical behavior of materials. For instance, the addition of an isopropyl group to polyaniline enhanced its electrical and thermal properties and improved its solubility in organic solvents, showcasing the compound's relevance in developing advanced materials (Bhandari et al., 2009).
Environmental Science
The compound has also found applications in environmental science, particularly in studies related to soil contamination and herbicide metabolism. For example, the determination of isoproturon (a herbicide) and its metabolite 4-isopropylaniline in soil was achieved using high-performance liquid chromatography, highlighting the compound's role in environmental monitoring and pollution studies (Fang-shi, 2005).
Fluorinated Compounds in Biochemistry
Furthermore, fluorinated analogs of natural biomolecules, such as 2,4-difluorotoluene, have been utilized to study the role of hydrogen bonding in nucleic acid recognition, offering insights into the biochemical interactions and potential applications in designing novel therapeutic agents (Kumar & Rozners, 2021).
Advanced Polymers
Lastly, the synthesis and characterization of novel polyimides derived from fluorinated diamines, including isopropylaniline derivatives, demonstrate the importance of these compounds in creating high-performance polymers with excellent thermal stability, optical transparency, and hydrophobicity. These materials are promising for various industrial applications, such as in coatings, films, and electronics (Liu et al., 2016).
Safety And Hazards
While specific safety and hazard information for 2,4-Difluoro-N-isopropylaniline is not available in the resources, general safety measures for handling chemicals should be followed. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,4-difluoro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMISTBHYUBGZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-N-isopropylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

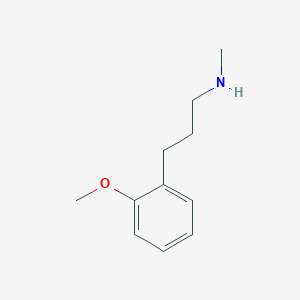
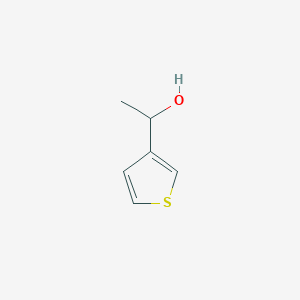
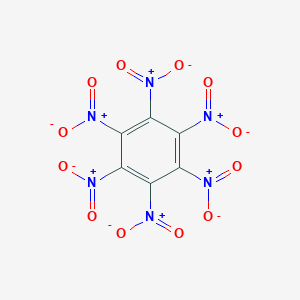
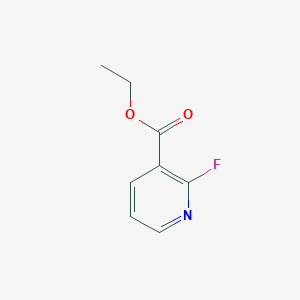
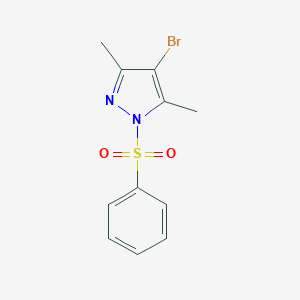
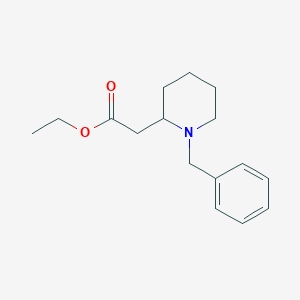
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
